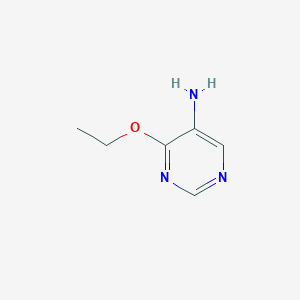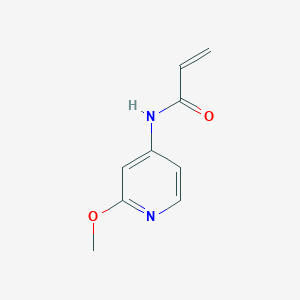
N-(2-Methoxypyridin-4-yl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Methoxypyridin-4-yl)prop-2-enamide, also known as MPPA, is a chemical compound that has recently gained attention in scientific research due to its potential therapeutic properties. MPPA belongs to the class of pyridine derivatives, which are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of N-(2-Methoxypyridin-4-yl)prop-2-enamide is not fully understood, but it is believed to involve the inhibition of the NF-κB signaling pathway, which plays a crucial role in inflammation and immune response. This compound has been shown to prevent the translocation of NF-κB from the cytoplasm to the nucleus, thereby inhibiting the expression of pro-inflammatory genes.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory activity, this compound has been reported to have other biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells in vitro, suggesting a potential role in cancer therapy. This compound has also been found to have neuroprotective effects, protecting neurons from oxidative stress and cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(2-Methoxypyridin-4-yl)prop-2-enamide is its relatively simple synthesis method, which allows for easy production of the compound in large quantities. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to use in certain experimental settings. Additionally, more research is needed to fully understand the safety profile of this compound and its potential side effects.
Direcciones Futuras
There are several future directions for research on N-(2-Methoxypyridin-4-yl)prop-2-enamide. One area of interest is its potential use in the treatment of cancer. Further studies are needed to determine the efficacy of this compound in vivo and to investigate its mechanism of action in cancer cells. Another area of research is the development of novel this compound derivatives with improved solubility and bioavailability. These derivatives could be tested for their anti-inflammatory and neuroprotective properties, among other potential therapeutic applications.
In conclusion, this compound is a promising compound with potential therapeutic properties in the areas of inflammation, cancer, and neuroprotection. Further research is needed to fully understand its mechanism of action and safety profile, as well as to develop novel derivatives with improved properties.
Métodos De Síntesis
N-(2-Methoxypyridin-4-yl)prop-2-enamide can be synthesized through a multi-step process, starting with the reaction between 2-methoxypyridine and ethyl acrylate, followed by the reduction of the resulting intermediate with sodium borohydride. The final product, this compound, is obtained through the reaction of the intermediate with acetic anhydride. This synthesis method has been reported in several research articles and has been optimized for high yield and purity.
Aplicaciones Científicas De Investigación
N-(2-Methoxypyridin-4-yl)prop-2-enamide has been investigated for its potential therapeutic properties in various scientific research studies. One of the main areas of research is its anti-inflammatory activity. This compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines in vitro and in vivo, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Propiedades
IUPAC Name |
N-(2-methoxypyridin-4-yl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c1-3-8(12)11-7-4-5-10-9(6-7)13-2/h3-6H,1H2,2H3,(H,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLCDEYIPRHGRNX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)NC(=O)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
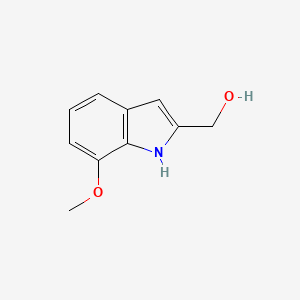


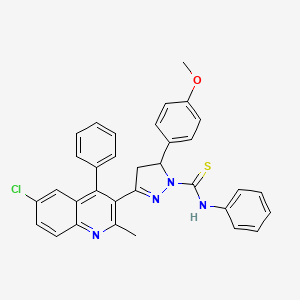
![N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-((4-chlorophenyl)sulfonyl)propanamide](/img/structure/B2404168.png)
![3-benzyl-7-(3-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2404169.png)
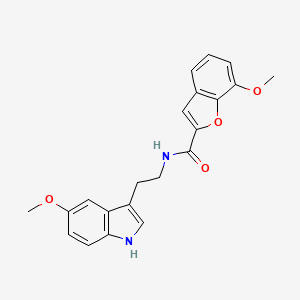
![4-[(6-{4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl}-6-oxohexyl)amino]quinazoline-2(1H)-thione](/img/structure/B2404172.png)
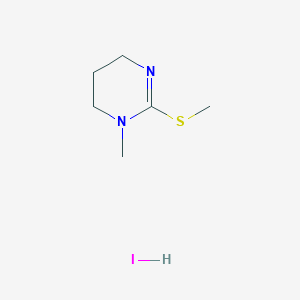
![N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2404175.png)
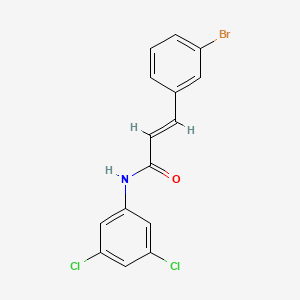
![1H-Pyrrolo[2,3-B]pyridine, 4-chloro-3-methyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B2404181.png)

